1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene
Overview
Description
1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene is a useful research compound. Its molecular formula is C20H14N4 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Properties : This compound shows positive electrochemical redox transformations, with reversible transformation quinone-biradical occurring at positive potentials (Chugunov et al., 2020).
Spectral-Luminescence Properties : It exhibits polarization characteristics of fluorescence and phosphorescence, with transitions due to charge oscillation in the conjugated system (Marevtsev et al., 1985).
Anticancer Activity : Bis-benzimidazole derivatives, including this compound, have shown good to notable anticancer activity and are orally active molecules (Rashid, 2020).
Microporous Solid Material : A 3D Cobalt(II) coordination polymer with this compound shows potential as a functional microporous solid material due to specific channels for solvent molecules (Zhao et al., 2002).
Spectral and Structural Analysis : Studies have shown good agreement between experimental and theoretical absorption spectra, with optimized geometries reproducing crystal structural parameters (Li et al., 2013).
Supramolecular Chemistry : The compound forms a two-dimensional supramolecular layer, due to hydrogen bonds linking it to solvent molecules (Cui & Lan, 2007).
Coordination Polymers : Over the past 20 years, the compound has been used to create diverse and functional coordination polymers, ranging from crystalline to amorphous nanomaterials (Adarsh et al., 2016).
Corrosion Inhibition : A study revealed that certain derivatives are effective corrosion inhibitors for mild steel, with one compound showing a 93% inhibition performance (Chaouiki et al., 2020).
Hydrogen Storage and Fluorescent Emission : Metal-organic frameworks developed using this compound show potential for hydrogen storage and blue fluorescent emission at room temperature (Erer et al., 2014).
Electrochromic Properties : It has been shown that hydrogen bonding in polymers containing this compound can be controlled during in situ polymerization, affecting their electrochromic properties (Akpinar et al., 2012).
Properties
IUPAC Name |
1-[4-(benzimidazol-1-yl)phenyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-3-7-19-17(5-1)21-13-23(19)15-9-11-16(12-10-15)24-14-22-18-6-2-4-8-20(18)24/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKDWBBZAPRNFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N4C=NC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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